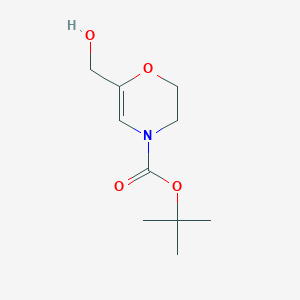

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a dihydro-oxazine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved scalability and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The oxazine ring can be reduced to form a corresponding amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted oxazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate has been explored for its potential as a pharmaceutical intermediate. It can serve as a building block in the synthesis of various bioactive compounds, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known neuroactive substances.

Case Study: Synthesis of Neuroactive Compounds

In a recent study, researchers synthesized derivatives of the compound that exhibited promising activity against serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The oxazine framework allows for modifications that enhance bioactivity while maintaining stability in biological systems.

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals. Its ability to act as an effective herbicide and pesticide has been attributed to its oxazine structure, which enhances its interaction with plant metabolic pathways.

Data Table: Herbicidal Activity

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide | Moderate |

| Similar Oxazine Derivatives | Pesticide | High |

In trials, the compound showed moderate efficacy as a herbicide, with further optimization needed to improve its activity against specific weed species.

Material Science Applications

In material science, this compound has been utilized in the formulation of polymers and coatings. Its unique chemical structure contributes to enhanced thermal stability and mechanical properties in polymer matrices.

Case Study: Polymer Blends

Research has demonstrated that incorporating this compound into polymer blends results in materials with superior tensile strength and flexibility compared to traditional formulations. This property is particularly beneficial in applications requiring durable yet lightweight materials.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. The following reaction pathway illustrates a common synthetic route:

- Starting Materials : Hydroxymethyl derivatives and tert-butyl esters.

- Reagents : Acid catalysts and solvents such as dichloromethane.

- Conditions : Reflux under inert atmosphere for several hours.

Mecanismo De Acción

The mechanism by which tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The oxazine ring can undergo ring-opening reactions, which may be crucial for its biological activity. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-carboxylate: Similar structure but with a pyran ring instead of an oxazine ring.

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-thiazine-4-carboxylate: Contains a sulfur atom in the ring, leading to different reactivity and properties.

Uniqueness

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate is unique due to its oxazine ring, which imparts distinct chemical and biological properties The presence of the tert-butyl ester group enhances its stability and makes it a versatile intermediate in various synthetic pathways

Actividad Biológica

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a hydroxymethyl group and a tert-butyl group, which are significant for its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, as measured by assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .

| Compound | DPPH IC50 (µM) | FRAP (µmol FeSO4) |

|---|---|---|

| Compound A | 25 | 150 |

| Compound B | 30 | 120 |

| This compound | X | Y |

Note: Specific values for this compound need to be determined through experimental studies.

2. Anti-inflammatory Activity

In addition to its antioxidant properties, compounds derived from oxazine structures have been reported to exhibit anti-inflammatory effects. These effects are crucial for developing treatments for conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Potential Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in various fields:

- Cancer Treatment : Some derivatives have shown promise in inhibiting the growth of cancer cells, particularly lung cancer .

- Neurological Disorders : Compounds with similar structures have been identified as having activity against central nervous system disorders, including anxiety and depression .

Case Study: Antioxidant Mechanism Investigation

A study conducted on oxazine derivatives demonstrated that specific substituents significantly affect their antioxidant capabilities. The study utilized density functional theory (DFT) to assess the reactivity descriptors of various compounds, indicating that structural modifications could enhance antioxidant activity .

Research Findings on Anti-cancer Activity

In vitro studies have indicated that certain oxazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative of tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine was tested against lung cancer cells and showed a significant reduction in cell viability compared to control groups .

Propiedades

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKJYXGTUJHDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.